Compound Description: MK-0767, chemically known as 2-methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide, is a thiazolidinedione (TZD)-containing dual agonist of peroxisome proliferator-activated receptors α and γ. It has been investigated as a potential treatment for type 2 diabetes. []
Relevance: Both MK-0767 and the target compound, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, share a trifluoromethylphenyl moiety. They also both contain a methoxy group within their structures. Although the core structures differ (benzamide for MK-0767 and glycinamide for the target compound), the presence of these shared pharmacophores suggests potential for similar biological activity or target interactions. []
DPC 423
Compound Description: DPC 423, chemically defined as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] Its metabolic pathways involve the formation of various conjugates, including unusual glutamate conjugates. []
Relevance: DPC 423 and the target compound, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, both feature a trifluoromethyl group and a methylsulfonyl moiety within their structures. These shared functional groups may contribute to similar physicochemical properties and potential for binding to biological targets. [, ]
Tasquinimod
Compound Description: Tasquinimod, chemically named 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide, is a second-generation oral quinoline-3-carboxamide analogue. This compound has undergone phase III clinical trials for treating metastatic prostate cancer. []
Relevance: Tasquinimod and the target compound, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, share two key structural features: a trifluoromethylphenyl group and a methoxy group. These common elements suggest potential for overlapping pharmacological profiles or interactions with similar biological targets. []
PF-3845
Compound Description: PF-3845, with the chemical name N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide, acts as a potent and selective inhibitor of FAAH (fatty acid amide hydrolase). [] This inhibition leads to increased levels of the endocannabinoid anandamide (AEA) in the brain. PF-3845 demonstrates antinociceptive effects in animal models of pain without producing significant cannabimimetic side effects at appropriate doses. []
Relevance: PF-3845 and N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide share a trifluoromethyl group, a common structural feature in medicinal chemistry. The presence of this group in both compounds suggests they may share some physicochemical properties. []
BAY 60-2770
Compound Description: BAY 60-2770, chemically known as 4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid, functions as a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). [] It exhibits vasodilatory effects in both pulmonary and systemic vascular beds. BAY 60-2770 achieves this by activating the heme-oxidized or heme-free form of sGC, making it potentially useful for conditions involving impaired NO signaling. []
Relevance: BAY 60-2770 and the target compound, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, both possess a trifluoromethyl group. This shared structural element suggests a potential for similar physicochemical properties between the two compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.